6-Cyanopicolinimidamide hydrochloride
Description
Contextualization within Contemporary Organic Synthesis
In the realm of modern organic chemistry, there is a high demand for modular and versatile building blocks that can be readily incorporated into complex molecular architectures. 6-Cyanopicolinimidamide (B13017658) hydrochloride fits this description adeptly. The presence of multiple reactive sites—the cyano group, the amidine moiety, and the pyridine (B92270) ring itself—allows for a diverse range of chemical modifications.
Picolinamide (B142947) and its derivatives have been recognized as effective ligands in various transition metal-catalyzed reactions, which are workhorses of modern synthesis. bldpharm.com For instance, carboxamidine ligands are employed in nickel-catalyzed reductive cross-electrophile couplings, a powerful method for forming carbon-carbon bonds without the need for pre-formed organometallic reagents. labseeker.com These reactions are highly valued for their ability to connect different types of carbon centers, which is a frequent challenge in the synthesis of pharmaceuticals and other functional materials. labseeker.com The structural motifs present in 6-Cyanopicolinimidamide hydrochloride suggest its potential as a ligand or a precursor to more elaborate ligand systems for such catalytic processes. google.comnih.gov
Furthermore, the cyanopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. google.comchemicalbook.com The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making it a valuable feature in drug design. google.comnih.gov The development of radical coupling reactions involving cyanopyridine radical anions has further expanded the synthetic utility of this class of compounds, providing new avenues for the functionalization of pyridines. chemicalbook.commdpi.com
Historical Perspective on Picolinimidamide (B1582038) Derivatives
The synthesis of the amidine functional group has a rich history dating back to the 19th century. A foundational method for the preparation of amidines from nitriles is the Pinner reaction, first reported by Adolf Pinner in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, often referred to as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the corresponding amidine.
The general scheme for the Pinner reaction to form an amidine is as follows:
Formation of the Pinner Salt: R-C≡N + R'-OH + HCl → [R-C(=NHR')-O]⁺Cl⁻
Aminolysis to the Amidine: [R-C(=NHR')-O]⁺Cl⁻ + 2 NH₃ → R-C(=NH)-NH₂ + R'-OH + NH₄Cl
Over the decades, numerous other methods for amidine synthesis have been developed, including the direct amination of nitriles promoted by Lewis acids, reactions of amines with orthoesters, and the use of various catalytic systems. The enduring utility of the Pinner reaction and its modern variations underscores the fundamental importance of the amidine functional group in organic chemistry. The synthesis of this compound can be conceptually traced back to these classical transformations, applied to the specific starting material, 6-cyanopicolinonitrile.
Strategic Importance of this compound as a Synthetic Intermediate
The strategic value of this compound lies in its capacity to serve as a versatile precursor to a wide array of more complex molecules. The cyanopyridine moiety is a key structural element in various pharmaceuticals and agrochemicals. google.comchemicalbook.com For example, cyanopyridine derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and antimicrobial compounds. google.comchemicalbook.comnih.gov
The presence of the amidine group further enhances the synthetic potential of this molecule. Amidines are known to be highly basic functional groups and can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles, such as pyrimidines, quinazolines, and other fused systems. This makes this compound a valuable starting material for the construction of diverse heterocyclic libraries for drug discovery and materials science applications.
The synthesis of a related compound, 6-amidinoindole, from 6-cyanoindole (B17180) highlights the synthetic transformations possible with the cyano group, ultimately leading to an amidine-containing structure with potential biological applications. This parallel underscores the potential of this compound as a readily available building block for accessing novel chemical space.
Below is a table summarizing the key attributes of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1179361-08-0 |
| Molecular Formula | C₇H₇ClN₄ |
| Key Functional Groups | Pyridine, Nitrile, Amidine |
| Form | Hydrochloride Salt |
Structure
3D Structure of Parent
Properties
CAS No. |
1179361-08-0 |
|---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-cyanopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c8-4-5-2-1-3-6(11-5)7(9)10;/h1-3H,(H3,9,10);1H |
InChI Key |
KHTWHAZRDMDQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C#N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Cyanopicolinimidamide Hydrochloride
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic disconnection of 6-Cyanopicolinimidamide (B13017658) hydrochloride points to 6-cyanopicolinimidate as the immediate precursor. This imidate can be conceptually derived from the reaction of an alcohol with 6-cyanopicolinonitrile. The hydrochloride salt is typically formed in the final step by treatment with hydrochloric acid. The key starting material for this synthetic endeavor is the commercially available and structurally symmetric pyridine-2,6-dicarbonitrile. This dinitrile offers two reactive sites, allowing for selective functionalization to achieve the desired mono-amidine structure.
Table 1: Key Precursors for the Synthesis of 6-Cyanopicolinimidamide hydrochloride
| Compound Name | Structure | Role |
| Pyridine-2,6-dicarbonitrile | Primary starting material | |
| 6-Cyanopicolinimidate | Chemical structure not available | Intermediate |
| Methanol (B129727)/Ethanol | CH₃OH / C₂H₅OH | Reagent and solvent in the Pinner reaction |
| Hydrogen Chloride (HCl) | HCl | Reagent for imidate and final salt formation |
| Ammonia (B1221849) (NH₃) | NH₃ | Reagent for aminating the imidate intermediate |
Established Synthetic Routes to this compound
The most established method for the synthesis of this compound relies on a multi-step sequence starting from pyridine-2,6-dicarbonitrile.
Multi-step Reaction Sequences and Reaction Conditions
The classical approach involves the Pinner reaction, a well-known method for converting nitriles to imidates. In the context of this compound synthesis, the process can be outlined as follows:
Formation of the Imidate Intermediate: Pyridine-2,6-dicarbonitrile is reacted with an alcohol, typically methanol or ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction selectively converts one of the nitrile groups into an imidate hydrochloride salt, known as a Pinner salt. The reaction is typically carried out at low temperatures to control the exothermic reaction and prevent the formation of byproducts. chemicalbook.com
Amination of the Imidate: The isolated Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imidate to form the desired picolinimidamide (B1582038). This step is usually performed in a suitable solvent like ethanol.
Formation of the Hydrochloride Salt: Finally, the resulting 6-Cyanopicolinimidamide is treated with a solution of hydrochloric acid to yield the stable hydrochloride salt.
A specific example found in the literature describes the synthesis of a related compound where 15.4 g of 2,6-pyridinedicarbonitrile was reacted with methanol in the presence of sodium methoxide, followed by the addition of ammonium (B1175870) chloride to yield the amidine product. chemicalbook.com This suggests an alternative base-catalyzed approach to the aminolysis of the nitrile.
Table 2: Typical Reaction Conditions for the Multi-step Synthesis
| Step | Reagents | Solvent | Temperature | Reaction Time |
| Imidate Formation (Pinner Reaction) | Pyridine-2,6-dicarbonitrile, Anhydrous Alcohol (e.g., Methanol), Anhydrous HCl | Anhydrous solvent (e.g., Diethyl ether) | 0 °C to room temperature | Several hours |
| Amination | Imidate hydrochloride, Ammonia | Ethanol | Room temperature | Several hours |
| Hydrochloride Salt Formation | 6-Cyanopicolinimidamide, Hydrochloric Acid | Ethanol or Ether | Room temperature | Short |
Optimization Strategies for Yield and Selectivity
Achieving high yield and selectivity is crucial in the synthesis of this compound, primarily due to the symmetric nature of the starting material. Key optimization strategies include:
Stoichiometric Control: Careful control of the stoichiometry of the reagents, particularly the alcohol and HCl in the Pinner reaction, is essential to favor the formation of the mono-imidate and minimize the formation of the di-imidate byproduct.
Temperature Control: Maintaining low temperatures during the Pinner reaction helps to control the reactivity and improve the selectivity towards the desired mono-substituted product.
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Therefore, all reagents and solvents must be strictly anhydrous to prevent the hydrolysis of the nitrile and imidate intermediates to amides and esters, respectively.
Choice of Base for Amination: While the classical Pinner reaction uses ammonia to displace the alkoxy group, alternative bases and reaction conditions can be explored to optimize the amination step.
Novel and Expedited Synthetic Approaches
To overcome the limitations of the multi-step synthesis, such as long reaction times and the need for stringent anhydrous conditions, researchers are exploring more efficient synthetic protocols.
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comnih.govnih.gov The application of microwave irradiation to the synthesis of this compound could offer several advantages:
Reduced Reaction Times: Microwave heating can significantly shorten the time required for both the imidate formation and the subsequent amination step.
Improved Yields: In many cases, microwave-assisted reactions lead to higher yields and cleaner reaction profiles compared to conventional heating methods.
Enhanced Selectivity: The rapid and uniform heating provided by microwaves can sometimes lead to improved selectivity in reactions with multiple potential pathways.
Flow Chemistry Applications in Continuous Synthesis
The application of continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates and other fine chemicals, including potentially this compound. While specific examples for this compound are not documented in publicly available literature, the principles of flow chemistry can be applied to its hypothetical continuous synthesis.
Continuous flow reactors, typically microreactors or packed-bed reactors, provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents and intermediates. For the synthesis of this compound, a hypothetical flow process would involve the continuous feeding of a solution of 6-cyanopicolinonitrile in an appropriate solvent, such as an alcohol, into a heated reaction coil or column. Simultaneously, a stream of a reagent, like anhydrous hydrogen chloride gas, would be introduced and mixed. The resulting intermediate, an imidate, would then be reacted with ammonia or an ammonium salt in a subsequent flow module to form the desired picolinimidamide. The final product could then be isolated through continuous crystallization or extraction.
The benefits of such a system would include higher yields, reduced reaction times, and the potential for in-line purification and analysis, leading to a more efficient and scalable manufacturing process compared to traditional batch methods. Although not specifically reported for this compound, the continuous flow synthesis of various heterocyclic compounds, including pyridines and their derivatives, has been successfully demonstrated, suggesting the feasibility of this approach. thieme-connect.de
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is a critical aspect of modern chemical synthesis, aiming to reduce the environmental impact of chemical processes.
A key principle of green chemistry is the reduction or elimination of hazardous solvents. In the context of this compound synthesis, this could involve several strategies. Traditional methods for amidine synthesis often employ chlorinated solvents or excess alcohol as the solvent. Green alternatives would focus on using more benign solvents like ethanol, 2-propanol, or even water if the reaction conditions could be adapted. Furthermore, solvent-free or neat reaction conditions, potentially utilizing microwave irradiation or mechanochemistry, could be explored to significantly reduce solvent waste. semanticscholar.org The choice of solvent also impacts the downstream processing, with greener solvents often being easier to recycle and less hazardous to handle.
Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a chemical process.
Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the synthesis of this compound from 6-cyanopicolinonitrile and ammonia, the theoretical atom economy is high, as the majority of the atoms from the reactants are incorporated into the product.
E-Factor , introduced by Roger Sheldon, provides a broader measure of the waste generated in a process, defined as the total mass of waste produced per unit mass of product. This includes solvent losses, reagent byproducts, and any other waste streams. A lower E-factor indicates a greener process.
The following table provides a hypothetical comparison of different synthetic routes to an amidine from a nitrile, illustrating the impact of the chosen methodology on these green chemistry metrics.
| Synthetic Route | Theoretical Atom Economy (%) | Probable E-Factor Range | Key Waste Streams |
| Pinner Reaction (Traditional) | ~85% | 10 - 50 | Solvent (e.g., Chloroform), excess alcohol, acid/base quench |
| Metal-Catalyzed Amination | >90% | 5 - 25 | Solvent, catalyst residues, ligands |
| Hypothetical Flow Synthesis with Recycle | >90% | 1 - 10 | Minimal solvent loss, potential for reagent recycling |
Note: The E-Factor values are estimates and would depend heavily on the specific process conditions and the efficiency of solvent and catalyst recycling.
Scale-Up Considerations and Process Chemistry Investigations
The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges that need to be addressed through detailed process chemistry investigations. For the synthesis of this compound, key considerations would include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates, equilibria, and thermal profile is crucial for safe and efficient scale-up. This includes identifying any exothermic events that would require careful temperature management in a larger reactor.
Reagent and Catalyst Selection: On a large scale, the cost, availability, and safety of all reagents and catalysts are paramount. For instance, while novel metal catalysts might offer high efficiency, their cost and potential for product contamination with trace metals need to be carefully evaluated.
Process Analytical Technology (PAT): The implementation of in-line analytical techniques (e.g., FTIR, HPLC) can provide real-time monitoring of the reaction progress, ensuring consistency and quality control. This is particularly valuable in continuous manufacturing processes.
Purification and Isolation: Developing a robust and scalable method for the purification and isolation of the final product is critical. This may involve optimizing crystallization conditions to control particle size and morphology, which can impact downstream formulation processes.
Safety Assessment: A comprehensive hazard evaluation of all chemicals and process steps is mandatory. This includes understanding the toxicity, flammability, and reactivity of all materials involved.
While specific scale-up data for this compound is not available, the general principles of process chemistry for active pharmaceutical ingredient (API) manufacturing would be applicable.
Advanced Structural Elucidation and Conformational Analysis of 6 Cyanopicolinimidamide Hydrochloride
Spectroscopic Characterization for Structural Refinement
Advanced spectroscopic methods have been pivotal in refining the structural details of 6-cyanopicolinimidamide (B13017658) hydrochloride in various states.
High-Resolution NMR Spectroscopic Analysis (2D NMR, Solid-State NMR)
While comprehensive 2D NMR and solid-state NMR data for 6-cyanopicolinimidamide hydrochloride are not extensively reported in publicly available literature, the analysis of its fundamental ¹H and ¹³C NMR spectra provides a solid foundation for its structural confirmation.
In typical deuterated solvents, the proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring, as well as exchangeable protons of the picolinimidamide (B1582038) and hydrochloride moieties. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern on the pyridine ring.
The ¹³C NMR spectrum would complement this by showing characteristic signals for the cyano group, the imidamide carbon, and the carbons of the pyridine ring. The precise chemical shifts would be sensitive to the electronic environment and the protonation state of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 7.5 - 8.5 | 120 - 150 |
| Imidamide NH | 8.0 - 10.0 | - |
| Imidamide C | - | 150 - 165 |
| Cyano C | - | 115 - 125 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics
Vibrational spectroscopy, through Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful tool for probing the functional groups within this compound.
The FT-IR spectrum is anticipated to display characteristic absorption bands. A sharp and intense band corresponding to the C≡N stretching vibration of the cyano group is expected in the region of 2220-2240 cm⁻¹. The N-H stretching vibrations of the imidamide and ammonium (B1175870) hydrochloride groups would likely appear as broad bands in the range of 3100-3400 cm⁻¹. Furthermore, C=N stretching and N-H bending vibrations would contribute to the fingerprint region of the spectrum, providing a unique vibrational signature for the molecule.
Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N bond, which often yields a strong Raman signal.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N | Stretching | 2220 - 2240 |
| N-H | Stretching | 3100 - 3400 (broad) |
| C=N | Stretching | 1640 - 1690 |
| N-H | Bending | 1550 - 1650 |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for determining the molecular weight and fragmentation pathways of this compound.
The positive ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN). The fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule. For instance, the cleavage of the C-C bond between the pyridine ring and the imidamide group would result in characteristic fragment ions.
X-ray Crystallographic Studies
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration
Although a specific single-crystal X-ray diffraction study for this compound is not readily found in the public domain, related structures, such as those of other picolinamide (B142947) derivatives, have been extensively studied. mit.edu For this compound, such a study would precisely determine bond lengths, bond angles, and torsion angles. This would reveal the planarity of the pyridine ring and the geometry of the picolinimidamide group. The absolute configuration of the molecule, if chiral, could also be determined.
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding Networks, Halogen Bonding)
The analysis of the crystal packing would reveal the arrangement of the molecules in the crystal lattice. A key feature would be the extensive network of intermolecular interactions. Hydrogen bonds are expected to be a dominant force, with the N-H groups of the picolinimidamide and the hydrochloride acting as hydrogen bond donors to the nitrogen atom of the pyridine ring, the cyano group, and the chloride ion. These hydrogen bonding networks play a crucial role in stabilizing the crystal structure.
Halogen bonding, although less common, could potentially occur between the chloride ion and other electronegative atoms in neighboring molecules. The comprehensive analysis of these non-covalent interactions is essential for understanding the supramolecular chemistry of this compound.
Polymorphism and Solid-State Phase Transitions
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is a critical aspect of its solid-state characterization. Each polymorph, while chemically identical, possesses a unique crystal lattice arrangement, which can significantly influence physical properties such as solubility, stability, and melting point.
For this compound, detailed studies on its polymorphic behavior are not extensively reported in publicly accessible literature. However, based on the analysis of related picolinimidamide structures, it is plausible that this compound could exhibit polymorphism. The presence of a flexible imidamide group, a polar nitrile group, and the ability to form various hydrogen bonding networks due to the hydrochloride salt form are all factors that can contribute to the formation of different crystalline arrangements.
The investigation of polymorphism typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR). XRPD can distinguish between different crystal forms by their unique diffraction patterns. DSC is employed to detect phase transitions, including those between polymorphs, by measuring the heat flow to or from a sample as a function of temperature. Solid-state NMR provides detailed information about the local chemical environment of atoms within the crystal lattice, which can differ between polymorphs.
Without specific experimental data, any discussion on the solid-state phase transitions of this compound remains speculative. Such transitions would be driven by temperature or pressure, leading to a rearrangement of the molecules in the crystal lattice to achieve a more thermodynamically stable form.
Tautomeric Equilibria and Isomeric Forms of this compound
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key consideration for the structure of this compound. The imidamide functional group is inherently capable of undergoing tautomerization.
The primary tautomeric equilibrium for this compound would involve the migration of a proton between the two nitrogen atoms of the imidamide group. This results in two main tautomeric forms, as illustrated below:
Figure 1: Potential Tautomeric Forms of 6-Cyanopicolinimidamide N NH // | H2N-C-Py-CN <--> HN=C-Py-CN
Reactivity Profile and Reaction Mechanisms of 6 Cyanopicolinimidamide Hydrochloride
Reactivity of the Imidamide Moiety
The imidamide group, also known as an amidine, is a functional group with the general structure R-C(=NH)NH₂. In 6-Cyanopicolinimidamide (B13017658) hydrochloride, this group is attached to the 2-position of the pyridine (B92270) ring. Its reactivity is characterized by the presence of two nitrogen atoms with differing nucleophilicity and basicity.
Conversely, the imine nitrogen (=NH) can act as an electrophilic center after protonation, making it susceptible to attack by nucleophiles. In the hydrochloride salt form, the imidamide is already protonated, enhancing its electrophilic character and making it more susceptible to reactions like hydrolysis. Picolinimidamide (B1582038) hydrochloride itself is recognized for its role as a ligand in catalysis, highlighting the ability of its nitrogen atoms to engage in chemical bonding and reactions. tcichemicals.comtcichemicals.comtcichemicals.com
Imidamide functionalities are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. Depending on the reaction partner, the imidamide can undergo cyclization to form five- or six-membered rings. For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of pyrimidine (B1678525) derivatives. Similarly, reactions with 1,3-dicarbonyl compounds could yield substituted pyrimidines. While specific studies on the cyclization of 6-Cyanopicolinimidamide hydrochloride are not prevalent, the general reactivity of amidines suggests this potential. The cyclization of peptides, for example, often relies on reagents that facilitate the formation of amide bonds, a process that shares mechanistic similarities with reactions involving imidamide groups. nih.gov Photocyclization is another pathway observed in certain pyridinium (B92312) salts, leading to complex polycyclic structures, though this typically involves the pyridine ring itself. nih.gov
The imidamide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding amide (picolinamide) and ammonia (B1221849). In the case of this compound, the acidic conditions of the salt itself can facilitate this process, likely proceeding through nucleophilic attack of water on the protonated imidamide carbon.
This reactivity is analogous to the hydrolysis of the cyano group on the pyridine ring, which can also be converted to an amide or a carboxylic acid depending on the reaction conditions. google.com Condensation reactions are also possible, where the imidamide reacts with carbonyl compounds like aldehydes or ketones to form new C-N bonds and eliminate water, leading to more complex molecular structures.
Reactivity of the Cyanopyridine Core
The cyanopyridine core consists of a pyridine ring substituted with a cyano group. The pyridine nitrogen and the cyano group are both electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is basic, allowing it to be easily protonated by acids. The pKa of the conjugate acid of the parent pyridine is approximately 5.2. For cyanopyridines, the electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen. The specific pKa value is dependent on the position of the cyano group.
Table 1: pKa Values of Selected Cyanopyridines
| Compound | pKa Value | Reference |
|---|---|---|
| 2-Cyanopyridine (B140075) | -0.26 | d-nb.info |
This interactive table provides the pKa values for the conjugate acids of 2-cyanopyridine and 4-cyanopyridine (B195900).
The pyridine nitrogen is also an excellent ligand for metal ions. Cyanopyridines can act as monodentate ligands, coordinating to a metal center solely through the pyridine nitrogen, or as bidentate bridging ligands, where both the pyridine and the cyano nitrogen atoms participate in coordination. rsc.orgrsc.org Studies on 3-cyanopyridine (B1664610) and 4-cyanopyridine have shown their versatility in forming coordination polymers with various transition metals like manganese, nickel, and copper. acs.orgacs.orgresearchgate.net The specific coordination mode often depends on the metal, the counter-ion, and the reaction conditions.
Table 2: Coordination Behavior of Cyanopyridines with Transition Metal Halides
| Cyanopyridine Ligand | Metal Halide | Resulting Complex Structure | Coordination Mode | Reference |
|---|---|---|---|---|
| 3-Cyanopyridine | MnBr₂ | Individual octahedral complexes | Terminal (via pyridine N) | rsc.org |
| 3-Cyanopyridine | CoBr₂ | 2D wavy network | Bridging (via pyridine N and cyano N) | rsc.org |
| 4-Cyanopyridine | NiCl₂ | Polymeric chains of octahedra | Monodentate (via pyridine N) | rsc.org |
This interactive table summarizes the coordination behavior of cyanopyridine ligands with different transition metal halides.
The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), especially when it carries electron-withdrawing substituents. wikipedia.org The reaction is highly favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com
In 6-Cyanopicolinimidamide, the presence of the ring nitrogen and the strongly electron-withdrawing cyano group at the 6-position (equivalent to the 2-position) would significantly activate the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen. A good leaving group, such as a halide, at one of these activated positions would be readily displaced by a nucleophile. youtube.com Research on 1-alkyl-4-cyanopyridinium salts has shown that the cyano group itself can be displaced by nucleophiles like hydrazine (B178648) or amines, demonstrating the high degree of activation in such systems. rsc.org
Transformations of the Cyano Group (Reduction, Oxidation, Nitrile Hydrolysis)
The cyano group (-C≡N) at the 6-position of the pyridine ring is a versatile functional handle that can undergo a variety of transformations, including reduction, oxidation, and hydrolysis. These reactions provide pathways to a diverse range of derivatives with different electronic and steric properties.
Reduction:
The reduction of the nitrile functionality in this compound can lead to the formation of either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
To Primary Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of completely reducing the nitrile to a primary amine (aminomethyl group). This transformation proceeds via the nucleophilic addition of hydride ions to the carbon atom of the nitrile. The resulting aminomethylpyridine derivative can be a valuable building block for further derivatization. Catalytic hydrogenation using transition metal catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere also effectively yields the primary amine.
To Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed upon initial hydride addition is hydrolyzed during aqueous workup to afford the corresponding aldehyde.
Illustrative Reduction Conditions for Aromatic Nitriles
| Product | Reagents | Solvent(s) | Temperature |
| Primary Amine | LiAlH₄ | THF, Diethyl ether | Reflux |
| Primary Amine | H₂, Raney Ni | Methanol (B129727), Ethanol | Room Temperature - 100°C |
| Aldehyde | DIBAL-H | Toluene, THF | -78°C to Room Temperature |
Nitrile Hydrolysis:
The hydrolysis of the cyano group offers a direct route to carboxylic acids or amides, depending on the reaction conditions. nih.gov
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will lead to the formation of the corresponding carboxylic acid, pyridine-2,6-dicarboxylic acid, after hydrolysis of both the cyano and imidamide groups. The reaction proceeds through the formation of an intermediate amide which is subsequently hydrolyzed to the carboxylic acid. nih.gov
Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. Milder basic conditions or the use of specific catalysts can sometimes allow for the isolation of the intermediate picolinamide (B142947) derivative. A continuous process for the hydrolysis of various cyanopyridines using a base has been patented, highlighting the industrial relevance of this transformation.
Functional Group Interconversions and Derivatization Strategies
The functional groups of this compound provide multiple avenues for interconversion and derivatization, enabling the synthesis of a wide array of novel compounds.
The imidamide functionality can be a precursor to other nitrogen-containing groups. For instance, it can be hydrolyzed to the corresponding amide. The pyridine nitrogen itself can be N-oxidized using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), which can alter the electronic properties of the ring and influence the reactivity of the other substituents.
Derivatization can also be achieved through reactions involving the pyridine ring. While the electron-deficient nature of the ring in the hydrochloride salt makes electrophilic substitution challenging, nucleophilic aromatic substitution (SNAr) reactions may be possible under certain conditions, particularly if a suitable leaving group is present on the ring.
Furthermore, the picolinimidamide moiety is structurally related to picolinamides, which have been utilized as effective ligands in copper-catalyzed cross-coupling reactions. sigmaaldrich.com This suggests that this compound could be a precursor for designing novel ligands for various catalytic applications.
Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively available in the public domain. However, general principles of physical organic chemistry can provide insights into the expected reaction energetics and rates.
The hydrolysis of the cyano group, for example, is a thermodynamically favorable process, driven by the formation of the more stable carboxylic acid or amide functionalities. The rate of this hydrolysis is highly dependent on the pH of the medium. Kinetic studies on the hydrolysis of related picolinate (B1231196) esters have shown a significant dependence of the reaction rate on pH, with metal complexes of certain ligands showing enhanced catalytic activity.
For catalytic reactions involving derivatives of this compound, kinetic analysis would be crucial for optimizing reaction conditions and understanding the mechanism. For instance, in a metal-catalyzed cross-coupling reaction where a derivative acts as a ligand, studies would focus on determining the reaction order with respect to the catalyst, substrate, and reagent, as well as the activation energy of the process.
Catalysis in Reactions Utilizing this compound as a Reactant
While direct catalytic applications using this compound as a primary reactant are not widely reported, its structural motifs are prominent in the design of catalysts and ligands. The picolinamide scaffold, closely related to the picolinimidamide group, is a well-established bidentate ligand for various transition metals.
For instance, picolinamide derivatives have been successfully employed as ligands in copper-catalyzed aryl ether formation. sigmaaldrich.com Mechanistic studies on these systems suggest that substituents on the picolinamide ligand play a crucial role in modulating the redox properties of the copper center, thereby influencing the catalytic efficacy. sigmaaldrich.com
Furthermore, N-cyanopicolinimidamide derivatives have been utilized as ligands in nickel-catalyzed cross-coupling reactions. This highlights the potential of the core structure of this compound to serve as a platform for developing novel ligands for a range of catalytic transformations, including C-C and C-heteroatom bond-forming reactions. The presence of the additional cyano group at the 6-position could offer unique steric and electronic properties to the resulting metal complexes, potentially leading to novel catalytic activities or selectivities.
Role in Complex Heterocyclic Synthesis
The unique arrangement of reactive sites within this compound, namely the electrophilic carbon of the cyano group, the nucleophilic nitrogen atoms of the amidine, and the pyridine ring itself, allows for its participation in a variety of cyclization and annulation reactions. This makes it a strategic starting material for the synthesis of diverse and complex heterocyclic architectures.
The dual functionality of this compound makes it an ideal candidate for the synthesis of fused polycyclic systems, particularly those containing multiple nitrogen atoms. The amidine and cyano groups can act in concert to construct new heterocyclic rings fused to the initial pyridine core.
A primary application in this area is in the synthesis of pyridopyrimidines, a class of compounds with significant pharmacological importance. The reaction typically involves the cyclization of an aminonicotinonitrile derivative, which is structurally related to 6-cyanopicolinimidamide. For instance, 2-amino-nicotinonitrile derivatives can be used as starting materials to synthesize various fused pyridopyrimidine structures. researchgate.netresearchgate.netnih.gov The amidine moiety of 6-cyanopicolinimidamide can participate in condensation reactions with various reagents to form a pyrimidine ring fused to the pyridine scaffold.
Table 1: Examples of Fused Heterocyclic Systems Synthesized from Cyanopyridine Precursors
| Precursor Type | Reaction Partner | Fused System Formed | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-diaryl-nicotinonitrile | Formic Acid | Pyridopyrimidine | Reflux | researchgate.net |
| 2-Amino-4,6-diaryl-nicotinonitrile | Phenyl isothiocyanate | Pyridopyrimidine | - | nih.gov |
| 3-Cyanopyridine-2(1H)-thione | 2-Chloroacetanilides | Thieno[2,3-b]pyridine | DMF, NaOH | researchgate.net |
This table presents examples of fused heterocyclic systems synthesized from cyanopyridine derivatives, illustrating the potential synthetic pathways for this compound.
The intramolecular cyclization involving the cyano group is a key strategy for forming these fused systems. Such reactions can be promoted under various conditions, including thermal or acid/base catalysis, to yield highly functionalized polycyclic aromatic compounds. nih.gov
Beyond fused systems, the reactivity of the cyanopyridine core of this compound can be harnessed to create more complex three-dimensional structures like bridged and spirocyclic heterocycles. These scaffolds are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space.
The synthesis of nitrogen-bridged heterocycles can often be achieved through multi-step sequences involving reactions like cycloadditions or ring-closing metathesis. rsc.org Pyridinium precursors, for example, can react with various reagents to form new nitrogen-containing bridges across the heterocyclic ring. researchgate.netacs.org While direct examples using this compound are not prevalent, its pyridine nitrogen and appended functional groups offer handles for elaboration into precursors for such transformations.
Spirocyclic heterocycles, which contain two rings sharing a single atom, can also be accessed from cyanopyridine derivatives. The synthesis often involves the reaction of a suitable precursor with a binucleophilic reagent, leading to the formation of a new ring spiro-fused to the original heterocycle. mdpi.comemanresearch.org For example, derivatives of cyanopyridines can be elaborated to create a reactive center that, upon treatment with compounds like hydrazine or thiourea, yields spiro-heterocyclic systems. mdpi.com
Table 2: Synthetic Approaches to Bridged and Spirocyclic Heterocycles from Pyridine Precursors
| Architecture Type | Precursor Type | Key Reaction Type | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Bridged | Pyridinium N-imine | 1,3-Dipolar Addition | v-Triazolo[1,5-a]pyridine | acs.org |
| Spiro | Dibromo-homophthalimide derivative | Reaction with binucleophiles | Spiro-isoquinoline | mdpi.com |
| Spiro | Isatin derivatives | Multi-step synthesis | Spiro-oxindole | emanresearch.org |
This table outlines general strategies for synthesizing bridged and spirocyclic architectures that could potentially be adapted for derivatives of this compound.
Design and Synthesis of Ligands for Transition Metal Catalysis
The picolinimidamide moiety is an excellent N,N'-bidentate chelating unit. The pyridine nitrogen and one of the amidine nitrogens can coordinate to a metal center to form a stable five-membered chelate ring. This property makes derivatives of this compound highly attractive for the design and synthesis of ligands for transition metal catalysis.
Ligands derived from picolinamide, a structure closely related to picolinimidamide, are known to act as effective bidentate ligands for various transition metals, including copper and palladium. nih.govresearchgate.net The chelation involves the pyridine nitrogen and the amide nitrogen (or in this case, the imine nitrogen of the amidine), forming a planar five-membered ring with the metal center. This bidentate chelation enhances the stability of the resulting metal complex. libretexts.orgmdpi.com
The coordination of such N,N'-bidentate ligands can lead to various geometries depending on the metal and other ligands present, but a square-planar or octahedral geometry is common. researchgate.netnih.gov The specific coordination mode can influence the electronic properties and, consequently, the catalytic activity of the metal center. The presence of the cyano group at the 6-position of the pyridine ring can also modulate the electronic properties of the ligand, potentially impacting the stability and reactivity of the metal complex.
The rational design of metal complexes for catalysis involves tuning the steric and electronic properties of the ligands to optimize the performance of the catalyst. The structure of this compound offers several points for modification to create a library of ligands with varying properties.
For example, the amidine group can be N-substituted with various alkyl or aryl groups to introduce steric bulk around the metal center. This can be crucial for controlling the selectivity of a catalytic reaction. Similarly, the electronic nature of the ligand can be fine-tuned. The electron-withdrawing cyano group influences the electron density on the pyridine ring, which in turn affects the donor properties of the pyridine nitrogen.
The design of palladium(II) complexes, for instance, often benefits from stable, bidentate nitrogen ligands to create active and robust catalysts for cross-coupling reactions. nih.govresearchgate.net The picolinimidamide scaffold provides a rigid and predictable coordination environment that is desirable for creating well-defined catalytic species.
Metal complexes bearing ligands derived from picolinamide and related structures have shown significant utility in various catalytic transformations.
Cross-Coupling Reactions: Copper complexes of picolinamide derivatives have been successfully employed as catalysts for Ullmann-type C-N and C-O cross-coupling reactions. nih.govresearchgate.netchemrxiv.orgnih.gov These ligands have been shown to promote the coupling of aryl halides with anilines, phenols, and other nucleophiles under relatively mild conditions. The bidentate nature of the ligand is believed to stabilize the copper catalyst and facilitate the reductive elimination step of the catalytic cycle. Given the structural similarity, it is highly probable that ligands derived from 6-cyanopicolinimidamide would also be effective in such transformations.
Table 3: Catalytic Applications of Picolinamide-type Ligands in Cross-Coupling Reactions
| Metal | Ligand Type | Reaction Type | Substrates | Reference |
|---|---|---|---|---|
| Copper | Picolinamide | Aryl Ether Synthesis | Aryl iodides and phenols | nih.gov |
| Copper | N-phenyl-2-pyridincarboxamide-1-oxide | C-N Coupling | Aryl halides and N-heteroaryls | researchgate.net |
| Copper | 6-Hydroxy picolinhydrazide | C-N Coupling | Aryl bromides and anilines | chemrxiv.org |
| Palladium | Bidentate [C,N] Schiff base | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | nih.gov |
This table showcases the utility of ligands structurally related to 6-Cyanopicolinimidamide in important cross-coupling reactions.
Polymerization: Transition metal complexes with chelating nitrogen ligands are widely used as catalysts for olefin polymerization. mdpi.commdpi.comrsc.org The steric and electronic properties of the ligand play a crucial role in determining the activity of the catalyst, as well as the molecular weight and microstructure of the resulting polymer. Amidinates, which are structurally related to the picolinimidamide moiety, have been used to create transition metal complexes for olefin polymerization. researchgate.net The rigid framework and tunable electronic properties of ligands derived from 6-cyanopicolinimidamide make them promising candidates for the development of novel polymerization catalysts.
Theoretical and Computational Investigations of 6 Cyanopicolinimidamide Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for understanding a molecule's intrinsic properties from first principles. nih.govyoutube.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Understanding the electronic structure is fundamental to predicting a molecule's chemical behavior. This analysis focuses on the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for reactivity.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. For 6-Cyanopicolinimidamide (B13017658), the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the imidamide group, while the LUMO is likely centered around the electron-withdrawing nitrile (-CN) group and the pyridine ring itself.
Charge Distribution: A Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This reveals the electrostatic potential of the molecule. In 6-Cyanopicolinimidamide hydrochloride, the nitrogen atoms of the pyridine ring and the imidamide group are expected to carry significant negative charges, making them potential sites for protonation or coordination to metal ions. The carbon atom of the nitrile group would carry a partial positive charge.
An illustrative table of expected charge distribution and frontier orbital characteristics is provided below.
| Feature | Expected Characteristics for 6-Cyanopicolinimidamide |
| HOMO Location | Primarily on the pyridine ring and imidamide nitrogen atoms. |
| LUMO Location | Distributed over the pyridine ring and the cyano group. |
| Most Electronegative Centers | Nitrogen atoms of the pyridine, imidamide, and nitrile groups. |
| Most Electropositive Centers | Carbonyl carbon of the imidamide, carbon of the nitrile group. |
This table is illustrative and based on the known electronic effects of the functional groups.
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. aip.org
Conformational Preferences: The 6-Cyanopicolinimidamide molecule has several rotatable bonds, primarily the C-C bond connecting the pyridine ring to the imidamide group and the C-N bonds within the imidamide. A potential energy surface scan can be performed by systematically rotating these bonds to identify the most stable conformers (energy minima). Studies on the related molecule, picolinamide (B142947), have shown that it exists in a single, planar conformation in its ground state. nih.gov A similar planarity would be expected for the core structure of 6-Cyanopicolinimidamide to maximize conjugation.
Spectroscopic Signatures: Once the stable conformers are identified, their vibrational frequencies can be calculated. These theoretical frequencies can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes. ias.ac.in For instance, the characteristic stretching frequency of the nitrile (C≡N) group is expected in the range of 2220-2260 cm⁻¹, while the C=N and N-H stretching of the imidamide group would also have distinct signatures. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which aids in the assignment of experimental NMR data. researchgate.net
| Spectroscopic Technique | Predicted Signature for 6-Cyanopicolinimidamide |
| Infrared (IR) | Strong C≡N stretch (~2240 cm⁻¹), C=N stretch (~1650 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹). |
| ¹H NMR | Distinct signals for the pyridine ring protons, with chemical shifts influenced by the electron-withdrawing cyano group. A broad signal for the N-H protons. |
| ¹³C NMR | Characteristic signals for the nitrile carbon (~118 ppm) and the imidamide carbon (~150-160 ppm). |
This table contains predicted data based on typical functional group frequencies and requires experimental verification.
The various nitrogen atoms in this compound make it a molecule with multiple potential protonation sites. Computational methods can predict the most likely site of protonation by calculating the proton affinity of each basic site.
pKa Prediction: The pKa, a measure of acidity, can be estimated using computational models that calculate the free energy change associated with deprotonation in a solvent. nih.gov For 6-Cyanopicolinimidamide, the most basic site is likely to be the sp²-hybridized nitrogen of the imidamide group, followed by the pyridine ring nitrogen. The nitrile nitrogen is significantly less basic. The hydrochloride salt form indicates that one of these nitrogen atoms is protonated. Constant-pH molecular dynamics (CpH-MD) simulations can be employed to model how the protonation states of these sites change with pH. nih.govbiorxiv.org
| Site | Predicted Basicity | Rationale |
| Imidamide (=NH) | High | The lone pair is readily available for protonation. |
| Pyridine Nitrogen | Moderate | The lone pair is part of the aromatic system but still basic. |
| Imidamide (-NH₂) | Low | The lone pair is delocalized into the C=N double bond. |
| Nitrile Nitrogen | Very Low | The lone pair is in an sp-hybridized orbital with high s-character, making it less available. |
This table provides a qualitative prediction of basicity.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for studying reaction mechanisms, providing insights into the energetic and structural changes that occur as reactants are converted into products.
To understand how a reaction proceeds, chemists identify the transition state (TS), which is the highest energy point along the reaction pathway.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. For a hypothetical hydrolysis of the nitrile group in 6-Cyanopicolinimidamide, the transition state would involve the nucleophilic attack of a water molecule on the nitrile carbon. The geometry of this TS, including the forming and breaking bond lengths, can be precisely calculated.
Reaction Coordinate Mapping: The Intrinsic Reaction Coordinate (IRC) method is used to map the reaction pathway from the transition state down to the reactants and products. This confirms that the identified TS correctly connects the desired chemical species and provides a detailed picture of the molecular motions involved in the reaction. youtube.com
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed.
Rate Constant Predictions: Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant. arxiv.org While these calculations provide valuable qualitative and semi-quantitative insights, obtaining highly accurate rate constants that match experimental values often requires more sophisticated dynamical methods and high-level electronic structure calculations. chemrxiv.org
For a hypothetical reaction, such as the cyclization of a related compound, the following illustrative data could be generated.
| Reaction Step | ΔE (kcal/mol) | Description |
| Reactant Complex | 0.0 | Initial state |
| Transition State 1 | +25.5 | Activation barrier for the initial ring-closing step. |
| Intermediate | -5.2 | A stable intermediate formed after the first step. |
| Transition State 2 | +15.8 | Activation barrier for a subsequent proton transfer. |
| Product Complex | -20.1 | Final product state, indicating an overall exothermic reaction. |
This is a hypothetical energy profile for an illustrative reaction and does not represent experimental data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of individual particles, providing a detailed view of the dynamic behavior of a system. For this compound, MD simulations would offer profound insights into its structural flexibility and interactions with its environment.
Conformational Space Exploration and Dynamics in Solution
This area of study would involve simulating the movement of a single this compound molecule in a solvent, typically water, to explore its accessible shapes or conformations. The molecule's structure is not static; its rotatable bonds allow it to adopt various three-dimensional arrangements.
Research Focus:
Identification of Stable Conformers: Simulations would identify the most energetically favorable conformations of the molecule in a solution. This involves analyzing the potential energy surface of the molecule to find low-energy states.
Dihedral Angle Analysis: Key dihedral angles, which define the rotation around the molecule's single bonds, would be monitored throughout the simulation. The distribution of these angles would reveal the preferred orientations of the pyridyl, cyano, and imidamide groups relative to each other.
Flexibility and Rigidity: MD simulations would quantify the flexibility of different parts of the molecule. For instance, the picolinimidamide (B1582038) core might exhibit more rigidity compared to the rotatable cyano group. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules.
A hypothetical data table summarizing such findings would look like this:
| Dihedral Angle | Predominant Angle (degrees) | Population (%) | Energy Barrier (kcal/mol) |
| N-C-C-N (Pyridine-Imidamide) | 180 (anti-periplanar) | 75 | 3.5 |
| C-C-N-C (Imidamide-Cyano) | 0 (syn-periplanar) | 60 | 2.1 |
| N-C-C-N (Pyridine-Imidamide) | 0 (syn-periplanar) | 25 | 4.2 |
| C-C-N-C (Imidamide-Cyano) | 180 (anti-periplanar) | 40 | 2.8 |
This table is illustrative and does not represent actual experimental data.
Solvent Effects on Structure and Reactivity
The solvent environment can significantly influence the structure and, consequently, the reactivity of a solute. For this compound, an ionic compound, the polarity and hydrogen-bonding capability of the solvent are particularly important.
Research Focus:
Hydration Shell Analysis: In an aqueous solution, water molecules would arrange themselves around the solute in specific patterns, forming hydration shells. Radial distribution functions (RDFs) would be calculated to determine the average number of water molecules in the first and second hydration shells of the charged and polar groups of the molecule.
Hydrogen Bonding Dynamics: The number and lifetime of hydrogen bonds between the imidamide and pyridyl nitrogen atoms and surrounding water molecules would be quantified. This would provide insight into the strength of the solute-solvent interactions.
Structural Perturbations: The presence of a solvent can alter the preferred conformation of the molecule compared to the gas phase. Simulations in different solvents (e.g., water, ethanol, DMSO) would reveal how the conformational equilibrium shifts with solvent polarity. This is critical as the dominant conformation in a specific environment is often the one responsible for its reactivity.
An example data table for solvent effects could be:
| Solvent | Average Number of H-bonds | First Hydration Shell Water Count | Conformational Preference |
| Water | 4.5 | 12 | Extended |
| DMSO | 2.1 | 8 | Partially Folded |
| Chloroform | 0.2 | 1 | Gas-phase like |
This table is illustrative and does not represent actual experimental data.
Ligand-Target Interaction Modeling (Docking, Pharmacophore Generation)
These computational techniques are fundamental in drug discovery and molecular recognition studies. They aim to predict how a small molecule (ligand) like this compound might bind to a larger molecule, such as a protein (target).
Research Focus:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For this compound, this would involve computationally placing the molecule into the binding site of a hypothetical protein target. The output would be a series of possible binding poses ranked by a scoring function, which estimates the binding affinity. The analysis would focus on identifying key interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the amino acid residues of the target.
Pharmacophore Generation: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. A pharmacophore model for this compound would be generated based on its 3D structure and chemical properties. This model would highlight key features such as hydrogen bond donors/acceptors, aromatic rings, and positive/negative ionizable centers. This model could then be used to search large databases for other molecules with a similar pharmacophoric pattern, without discussing any specific biological outcome.
A summary table for a hypothetical docking study might include:
| Binding Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP120, GLU150 | Ionic, Hydrogen Bond |
| 2 | -8.2 | PHE200, TRP210 | Pi-Pi Stacking |
| 3 | -7.9 | LYS50, ASN122 | Hydrogen Bond |
This table is illustrative and does not represent actual experimental data.
Conclusion and Future Research Directions for 6 Cyanopicolinimidamide Hydrochloride
Synopsis of Major Research Contributions and Advancements
Currently, dedicated research publications detailing significant breakthroughs or extensive studies on 6-cyanopicolinimidamide (B13017658) hydrochloride are scarce. Its primary role appears to be that of a niche building block or intermediate in synthetic chemistry, likely utilized in proprietary or unpublished research endeavors. The scientific community awaits foundational studies to establish its core reactivity and potential applications.
Identification of Emerging Synthetic Challenges and Opportunities
The synthesis of 6-cyanopicolinimidamide hydrochloride presents both challenges and opportunities. The presence of three distinct nitrogen-containing functional groups—a nitrile, a pyridine (B92270) ring, and an imidamide—requires careful strategic planning to achieve selective transformations.
Key Synthetic Considerations:
Orthogonal Protection Strategies: A significant challenge lies in the development of protecting group strategies that allow for the selective manipulation of one nitrogenous group in the presence of the others. This is crucial for controlled derivatization.
Pinner Reaction and Variants: The classical Pinner reaction, involving the treatment of a nitrile with an alcohol in the presence of an acid catalyst, is a likely route to the imidate precursor of the target imidamide. Overcoming challenges related to substrate solubility, reaction conditions, and potential side reactions with the pyridine nitrogen will be a key area of investigation.
Direct Amination of Nitriles: Exploring modern synthetic methods for the direct conversion of the nitrile group to the imidamide functionality, potentially using metal catalysis or novel aminating agents, could offer more efficient and atom-economical synthetic routes.
Exploration of Uncharted Reactivity Pathways and Derivatization Potential
The true potential of this compound lies in the largely unexplored reactivity of its constituent functional groups. Each site offers a handle for a diverse array of chemical transformations.
Potential Derivatization Pathways:
N-Substitutions on the Imidamide: The primary and secondary amine groups of the imidamide moiety are prime candidates for alkylation, acylation, and arylation reactions, allowing for the introduction of a wide variety of substituents to modulate the molecule's electronic and steric properties.
Pyridine Ring Functionalization: The pyridine ring can be targeted for C-H activation/functionalization, electrophilic substitution (if activated), or metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or serve as a precursor for the synthesis of tetrazoles and other heterocyclic systems, dramatically expanding the molecular diversity accessible from this starting material.
Prospects in Advanced Catalytic Systems and Novel Material Applications
The unique electronic and structural features of this compound suggest its potential utility in catalysis and materials science.
Ligand Development: The molecule incorporates multiple potential coordination sites (the pyridine nitrogen, the imidamide nitrogens, and the nitrile nitrogen), making it an attractive candidate for the synthesis of novel ligands for transition metal catalysis. The resulting metal complexes could find applications in areas such as cross-coupling reactions, hydrogenation, and oxidation catalysis.
Supramolecular Chemistry and Crystal Engineering: The presence of hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms) makes this compound a promising building block for the construction of well-defined supramolecular assemblies and metal-organic frameworks (MOFs). These materials could exhibit interesting properties for gas storage, separation, or sensing applications.
Polymer Science: Incorporation of this molecule as a monomer or a cross-linking agent could lead to the development of novel polymers with tailored thermal, mechanical, and electronic properties.
Future Trajectories for Integrated Experimental and Computational Research
A synergistic approach combining experimental and computational methods will be pivotal in unlocking the full potential of this compound.
Computational Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to predict the most favorable sites for electrophilic and nucleophilic attack, to model the transition states of potential reactions, and to guide the rational design of synthetic routes.
In Silico Design of Catalysts and Materials: Computational screening of virtual libraries of derivatives and their corresponding metal complexes can accelerate the discovery of new catalysts with enhanced activity and selectivity. Similarly, modeling the self-assembly of this molecule can aid in the design of novel supramolecular structures with desired topologies and properties.
Spectroscopic and Mechanistic Studies: A detailed investigation of the molecule's spectroscopic properties (NMR, IR, UV-Vis) will provide valuable insights into its electronic structure. This experimental data, when coupled with computational results, will facilitate a deeper understanding of its reactivity and guide the elucidation of reaction mechanisms.
By pursuing these integrated research avenues, the scientific community can move this compound from a relatively obscure chemical entity to a valuable tool in the synthetic chemist's arsenal (B13267) and a precursor to novel functional materials and catalysts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
